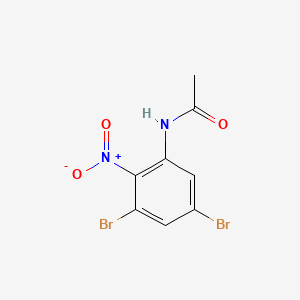

N-Acetyl 3,5-dibromo-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetyl 3,5-dibromo-2-nitroaniline is an organic compound with the molecular formula C8H6Br2N2O3. It is derived from aniline, an aromatic amine found in coal tar and petroleum. This compound is notable for its applications in various scientific research fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline involves a two-step process:

Nitration of Aniline: Aniline is nitrated using nitric acid to yield 3,5-dibromo-2-nitroaniline.

Acetylation: The resulting 3,5-dibromo-2-nitroaniline is then acetylated with acetic anhydride to produce this compound.

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and potentially explosive nature of the nitro group.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl 3,5-dibromo-2-nitroaniline undergoes several types of chemical reactions:

Nucleophilic Aromatic Substitution: The nitro group (-NO2) is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.

Hydrolysis: The acetyl group (CH3CO) can be cleaved under acidic or basic conditions, resulting in the formation of acetic acid (CH3COOH) and 3,5-dibromo-2-nitroaniline.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common nucleophiles include hydroxide ions (OH-) and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Major Products

Nucleophilic Aromatic Substitution: Products vary depending on the nucleophile used.

Hydrolysis: Acetic acid and 3,5-dibromo-2-nitroaniline.

Reduction: 3,5-dibromo-2-nitroaniline is reduced to 3,5-dibromo-2-aminoaniline.

Aplicaciones Científicas De Investigación

N-Acetyl 3,5-dibromo-2-nitroaniline has been used in various scientific research applications:

Synthesis of Organic Compounds: It serves as an intermediate in the synthesis of other organic compounds.

Enzyme Inhibition Studies: The compound has been used to study the inhibition of enzymes involved in drug metabolism, such as CYP2C8.

Drug Metabolism Research: It has been employed in the study of drug metabolism and the effects of enzyme inhibition.

Pharmaceutical Synthesis: this compound has been used in the synthesis of pharmaceuticals, including the anti-cancer drug 5-fluorouracil.

Mecanismo De Acción

The mechanism of action of N-Acetyl 3,5-dibromo-2-nitroaniline is not completely understood. it is believed to involve the inhibition of enzymes involved in drug metabolism, specifically CYP2C8. This inhibition results in reduced metabolism of certain drugs. Additionally, the compound has been shown to have antioxidant and anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dibromo-2-nitroaniline: Similar in structure but lacks the acetyl group.

4-Bromo-2-nitroaniline: Contains a single bromine atom and a nitro group.

2-Amino-5-nitrobenzonitrile: Contains a nitro group and a cyano group instead of bromine atoms

Uniqueness

The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful compound in enzyme inhibition studies.

Actividad Biológica

N-Acetyl 3,5-dibromo-2-nitroaniline (CAS number 855929-29-2) is a chemical compound that belongs to the nitroaniline family. Its structure includes an acetyl group, two bromine atoms, and a nitro group attached to an aniline backbone, giving it unique properties that are being explored for various biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on available research findings.

- Molecular Formula : C₈H₆Br₂N₂O₃

- Molecular Weight : Approximately 337.95 g/mol

The compound's structure contributes to its reactivity and potential applications in pharmaceuticals and material sciences.

Biological Activity Overview

Research indicates that compounds within the nitroaniline family, including this compound, may exhibit antifungal and antibacterial properties. Specific studies suggest that derivatives of nitroanilines can have cytotoxic effects against certain cancer cell lines, indicating potential therapeutic applications in oncology .

While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that similar compounds may interact with cellular pathways involved in apoptosis (programmed cell death) and cellular proliferation. This suggests a need for further investigation into how this compound influences these biological processes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,5-Dibromo-2-nitroaniline | C₇H₅Br₂N₃O₂ | Lacks acetyl group; used as a precursor |

| N-Acetyl-4-nitroaniline | C₇H₈BrN₂O₃ | Contains only one nitro group; different reactivity |

| 4-Bromo-2-nitroaniline | C₆H₄BrN₂O₂ | Similar nitro substitution; fewer bromine atoms |

This table highlights how the presence of two bromine atoms and an acetylated structure in this compound may enhance its reactivity compared to other related compounds.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies indicate that nitroanilines can exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, its structural relatives have shown promise in this area.

- Antimicrobial Properties : Nitroanilines are often noted for their antimicrobial activities. Research has suggested that modifications to the nitroaniline structure can enhance these properties. The potential for this compound to act against bacterial strains warrants further exploration .

-

Synthesis and Characterization : Various methods have been employed for synthesizing this compound. These include:

- Nitration of N-acetyl-3,5-dibromoaniline

- Acetylation of 3,5-dibromo-2-nitroaniline

These synthetic pathways are crucial for developing derivatives with tailored properties for specific applications.

Propiedades

IUPAC Name |

N-(3,5-dibromo-2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2O3/c1-4(13)11-7-3-5(9)2-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEGGWMAUYBKBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC(=C1)Br)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674367 |

Source

|

| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855929-29-2 |

Source

|

| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.